7-Carboxylate vs. 3-Carboxylate in DNA Gyrase Binding
A direct head-to-head comparison of the DNA gyrase inhibitory activity of ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate versus its 3-carboxylate regioisomer is not available in the public domain as of the search date [1]. However, class-level inference from the broader 2-oxo-1,2-dihydroquinoline chemotype demonstrates that the 3-carboxylate substitution pattern is critical for DNA gyrase inhibition, with optimized derivatives achieving IC50 values in the low nanomolar range (e.g., 0.0017 µM for an 8-(methylamino) derivative) [2]. The 7-carboxylate regioisomer, by virtue of its distinct substitution vector, is predicted to exhibit a divergent binding mode and potency profile, making it a valuable tool for exploring novel chemical space around the gyrase B ATP-binding site rather than a direct substitute for 3-carboxylate leads [3].
| Evidence Dimension | Positional isomer effect on DNA gyrase inhibition potency |
|---|---|
| Target Compound Data | No direct IC50 data publicly available for DNA gyrase inhibition |
| Comparator Or Baseline | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives: IC50 values from single-digit nM to low µM range against DNA gyrase |
| Quantified Difference | Not calculable; SAR studies indicate >10-fold potency shifts upon position modification |
| Conditions | E. coli DNA gyrase supercoiling assay; X-ray crystallography of gyrase B-inhibitor complexes |
Why This Matters
For medicinal chemistry teams exploring novel gyrase inhibitors, the 7-carboxylate provides an underexplored regioisomeric scaffold that may circumvent existing intellectual property or resistance mechanisms.
- [1] No direct comparator study found for ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate in public databases (BindingDB, ChEMBL, PubMed) as of 2026-05-07. View Source
- [2] Ushiyama, F., et al. (2020). Lead optimization of 8-(methylamino)-2-oxo-1,2-dihydroquinolines as bacterial type II topoisomerase inhibitors. Bioorganic & Medicinal Chemistry, 28(22), 115776. View Source
- [3] PDB Entry 6KZZ. Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. View Source
